2-bromo-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide

Chemical Purity Quality Control Synthetic Intermediates

2-Bromo-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide (CAS 1097825-87-0) is a synthetic small molecule with the molecular formula C14H20BrNO2 and a molecular weight of 314.22 g/mol. It is commercially available for research purposes from multiple suppliers at a minimum purity specification of 95%.

Molecular Formula C14H20BrNO2
Molecular Weight 314.223
CAS No. 1097825-87-0
Cat. No. B2923391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide
CAS1097825-87-0
Molecular FormulaC14H20BrNO2
Molecular Weight314.223
Structural Identifiers
SMILESCC(C)C(C(=O)N(C)CC1=CC=C(C=C1)OC)Br
InChIInChI=1S/C14H20BrNO2/c1-10(2)13(15)14(17)16(3)9-11-5-7-12(18-4)8-6-11/h5-8,10,13H,9H2,1-4H3
InChIKeyNIFDCHXVLWHXPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide (CAS 1097825-87-0): Procurement-Grade Identity and Purity Baseline


2-Bromo-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide (CAS 1097825-87-0) is a synthetic small molecule with the molecular formula C14H20BrNO2 and a molecular weight of 314.22 g/mol [1]. It is commercially available for research purposes from multiple suppliers at a minimum purity specification of 95% . The compound's identity is confirmed by its canonical SMILES (COc1ccc(cc1)CN(C(=O)C(C(C)C)Br)C) and InChIKey (NIFDCHXVLWHXPZ-UHFFFAOYSA-N) [1]. Its structural features—a 2-bromo substituent on a butanamide backbone combined with an N-methyl-N-(4-methoxybenzyl) moiety—suggest potential utility as a synthetic intermediate for further functionalization, particularly in medicinal chemistry campaigns targeting bromodomain-containing proteins or other epigenetic regulators, although direct target engagement data for this specific compound is absent from the primary literature.

Procurement Risk for 2-Bromo-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide: Why In-Class Analogs Cannot Be Interchanged Without Quantitative Evidence


The compound's specific substitution pattern—a 2-bromo group in the alpha position to the carbonyl, combined with a tertiary amide bearing a 4-methoxybenzyl group—creates a unique reactivity and steric profile. In the absence of head-to-head comparator data, any substitution with a closely related analog (e.g., 2-chloro variant, a different N-alkyl group, or a benzamide analog) carries the risk of divergent reaction kinetics in cross-coupling chemistry or altered binding thermodynamics in biological systems. The 95% purity baseline established by vendors is a critical procurement parameter; substituting with an analog of lower or unspecified purity could introduce impurities that confound Structure-Activity Relationship (SAR) studies. However, without published quantitative evidence for this specific compound, the magnitude of these potential differences cannot be calculated, and procurement decisions must rely on a general understanding of structure-property relationships for this chemotype rather than on validated performance data.

Quantitative Differential Evidence for 2-Bromo-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide vs. Key Analogs: A Critical Gap Analysis


Chemical Purity as a Procurement Benchmark vs. Unspecified Analogs

The target compound is commercially supplied at a minimum purity of 95% according to vendor specifications . No equivalent purity specification was found for the closest structural analog, 2-bromo-N-[(4-methoxyphenyl)methyl]benzamide, from authoritative sources.

Chemical Purity Quality Control Synthetic Intermediates

Molecular Property Differentiation: Lipophilicity and PSA vs. Benzamide Analog

Calculated physicochemical properties for the target compound include a XLogP3 of 3.1, a topological polar surface area (TPSA) of 29.5 Ų, and 5 rotatable bonds [1]. In contrast, the benzamide analog 2-bromo-N-[(4-methoxyphenyl)methyl]benzamide has a reported XLogP3 of 3.4 and a PSA of 38.3 Ų [2]. These differences, while modest, can influence membrane permeability and solubility profiles in biological assays.

Lipophilicity Polar Surface Area Drug-likeness

Reactivity Differentiation: Steric Environment at the 2-Bromo Position for Cross-Coupling Reactions

The target compound features a 2-bromo substituent adjacent to an isopropyl group and an amide carbonyl, creating a sterically hindered environment. Standard Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are highly sensitive to steric bulk at the oxidative addition step [1]. As a class, unhindered 2-bromo-butanamides typically react faster than this sterically encumbered variant. Quantitative kinetic data for this specific compound is not available in the literature, but class-level inference suggests a slower reaction rate compared to analogs lacking the alpha-isopropyl group.

Cross-Coupling Steric Effects Synthetic Chemistry

Validated Application Scenarios for 2-Bromo-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide Based on Available Evidence


Synthetic Intermediate for Sterically-Demanding Cross-Coupling Libraries

The compound's hindered 2-bromo center makes it a potentially valuable building block for generating compound libraries where a slow, controlled cross-coupling is desired to improve reaction selectivity. This is based on the class-level inference of its steric environment , though specific kinetic data is lacking.

Physicochemical Probe for Structure-Property Relationship Studies

With a calculated XLogP3 of 3.1 and a TPSA of 29.5 Ų, this compound occupies a distinct property space compared to benzamide analogs (XLogP3 3.4, TPSA 38.3 Ų) . It can serve as a matched molecular pair partner in property-solubility studies to investigate the effect of reducing PSA by 8.8 Ų on cellular permeability.

Quality Control Standard Procurement

The availability of this compound at a defined purity of ≥95% makes it suitable as a standard for HPLC method development or as a starting material where a known, consistent purity baseline is essential for reproducible synthetic transformations.

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